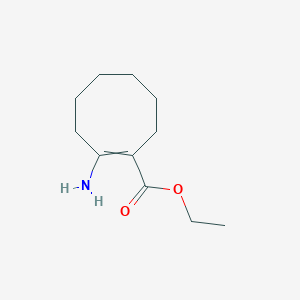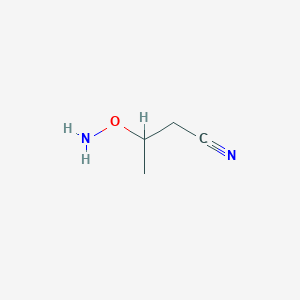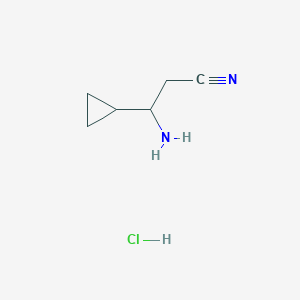
Ethyl 2-aminocyclooct-1-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-aminocyclooct-1-ene-1-carboxylate is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . This compound is characterized by its cyclooctene ring structure, which includes an amino group and an ester functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminocyclooct-1-ene-1-carboxylate typically involves the reaction of cyclooctene with ethyl chloroformate and ammonia under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: Ethyl 2-aminocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
Ethyl 2-aminocyclooct-1-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-aminocyclooct-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
相似化合物的比较
Ethyl 2-aminocyclohex-1-ene-1-carboxylate: This compound has a similar structure but with a six-membered ring instead of an eight-membered ring.
Ethyl 2-aminocyclopent-1-ene-1-carboxylate: Another similar compound with a five-membered ring.
Uniqueness: Ethyl 2-aminocyclooct-1-ene-1-carboxylate is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for research and industrial applications .
属性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
ethyl 2-aminocyclooctene-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h2-8,12H2,1H3 |
InChI 键 |
XGYIXAJQXKVEPM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CCCCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)

![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)

![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)



![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
